REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[CH:6]=O.C(O)(=O)[CH2:14][C:15]([OH:17])=[O:16].N1CCCCC1>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:14][C:15]([OH:17])=[O:16])[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1)OC
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 6 hs under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then most of pridine was removed
|
Type
|
ADDITION
|
Details
|
the residue was poured into water (250 ml)
|
Type
|
CUSTOM
|
Details
|
HCl, the precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)C=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 91.8% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |